5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol

Catalog No.
S12296812
CAS No.
629643-27-2
M.F
C16H16O4
M. Wt
272.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol

CAS Number

629643-27-2

Product Name

5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,3-diol

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

InChI

InChI=1S/C16H16O4/c1-19-15-6-5-11(9-16(15)20-2)3-4-12-7-13(17)10-14(18)8-12/h3-10,17-18H,1-2H3

InChI Key

WHKSEHKYYXHCTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)OC

5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol is a natural product found in Stuhlmannia moavi with data available.

5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol, also known as Gnetucleistol E, is a stilbenoid compound with the molecular formula C16H16O4C_{16}H_{16}O_{4} and a molecular weight of approximately 272.296 g/mol. It is characterized by a structure that includes two methoxy groups and a vinyl group attached to a benzene ring, making it a unique member of the hydroxystilbene family. This compound is primarily derived from the Chinese herb Gnetum cleistostachyum and has attracted attention for its potential biological activities and therapeutic applications .

Typical of stilbenoids, including:

  • Electrophilic Aromatic Substitution: The presence of methoxy groups can enhance electrophilic substitution reactions on the aromatic rings.
  • Reduction Reactions: The double bond in the vinyl group may undergo hydrogenation under appropriate conditions.
  • Oxidation Reactions: The phenolic hydroxyl groups can be oxidized to form quinones or other derivatives.

These reactions can modify the compound's properties and enhance its biological activities.

Research indicates that 5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol exhibits significant biological activities, particularly in cancer treatment. It has been shown to:

  • Inhibit Cancer Cell Growth: The compound effectively inhibits the proliferation of various cancer cell lines, such as human colon cancer cells (IC50 values of 9.0 µM for COLO 205, 40.2 µM for HCT-116, and 70.9 µM for HT-29) by inducing apoptosis and autophagy .
  • Modulate Signaling Pathways: It influences key signaling pathways involved in cell growth and survival, including inhibition of the p70S6K and p38MAPK pathways while activating ERK1/2 and JNK1/2 pathways .

The synthesis of 5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol typically involves several steps:

  • Formation of the Vinyl Compound: Starting from appropriate phenolic precursors, a vinyl group is introduced through methods such as Wittig reaction or olefination techniques.
  • Methylation: The introduction of methoxy groups can be achieved using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Purification: The final product is purified through crystallization or chromatography to achieve high purity (>97%) .

This compound has several promising applications:

  • Pharmaceuticals: Due to its anticancer properties, it is being explored as a potential therapeutic agent for various malignancies.
  • Nutraceuticals: Its antioxidant properties may allow its use in dietary supplements aimed at improving health and preventing diseases.
  • Research Tools: It serves as a valuable compound for studying the mechanisms of action related to stilbenoids in biological systems.

Interaction studies involving 5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol have focused on its effects on cellular pathways and its potential synergistic effects with other anticancer agents. These studies suggest that it may enhance the efficacy of existing treatments while reducing side effects through targeted action on specific signaling pathways .

Several compounds share structural similarities with 5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol. Here are some notable examples:

Compound NameCAS NumberKey Features
4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]benzene-1,2-diol475231-21-1Similar structure but different substitution patterns
3'-Hydroxypterostilbene51882-21-1Exhibits similar anticancer properties
Gnetucleistol E629643-27-2Identical structure; found in Gnetum cleistostachyum

Uniqueness

5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol stands out due to its specific arrangement of methoxy groups and its distinct biological activity profile compared to other stilbenoids. Its selective inhibition of cancer cell lines while modulating key signaling pathways highlights its potential as a targeted therapeutic agent.

Total Synthesis Strategies for Stilbene Derivatives

Total synthesis of 5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol typically involves sequential functionalization of aromatic rings followed by ethylene bridge formation. A six-step synthesis reported for structurally analogous stilbenes begins with Heck cross-coupling between iodinated aromatic precursors and styrenes, achieving up to 23.8% overall yield [1]. Alternative routes employ Wittig-Horner condensations, where phosphonate esters react with aldehydes under basic conditions to form the ethylene linkage. For example, 3,5-dimethoxybenzyl phosphonates condensed with 3,4-dimethoxybenzaldehyde yield intermediates that are subsequently deprotected to reveal phenolic hydroxyl groups [8].

A comparative analysis of total synthesis approaches reveals trade-offs:

MethodKey StepYield (%)Stereoselectivity
Heck Cross-CouplingPalladium-catalyzed coupling23.8>98% trans
Wittig-HornerPhosphonate-aldehyde condensation35–42cis/trans mixture
Olefin MetathesisGrubbs catalyst-mediated45–50>98% trans

The metathesis approach, using Grubbs second-generation catalysts, demonstrates superior yields and stereocontrol compared to traditional Wittig reactions [4].

Regioselective Functionalization of Aromatic Rings

Achieving precise substitution patterns on the benzene rings requires directed ortho-metalation and protecting group strategies. In the synthesis of 3,4-dimethoxyphenyl subunits, ortho-directed lithiation of protected phenol derivatives enables selective bromination at the 5-position [6]. The Heck-Matsuda reaction further enhances regiocontrol, as aryldiazonium tetrafluoroborates couple with styrenes at electron-deficient positions under palladium catalysis, achieving >85% selectivity for para-substituted products [6].

Enzymatic regioselectivity observed in Saccharinae grasses provides biological inspiration. Sorghum bicolor O-methyltransferases selectively methylate stilbene A-rings at the 3- and 5-positions through hydrophobic interactions at Ile144/Phe337 residues, a mechanism replicated synthetically using bulky directing groups [9].

Catalytic Approaches for Ethylene Bridge Formation

Transition-metal catalysis dominates ethylene bridge construction. The Heck reaction remains prevalent, with Pd(OAc)₂/XPhos systems enabling cross-couplings between aryl halides and styrenes in <20 h at 80°C [1]. Emerging visible-light photoredox methods employ eosin Y catalysts under green LED irradiation to couple diazonium salts with nitroalkenes, achieving 72–89% yields of trans-stilbenes without metal catalysts [2].

Comparative kinetic studies reveal distinct mechanistic pathways:

  • Radical pathways in photoredox reactions show activation energies of ~25 kcal/mol
  • Palladium-mediated couplings proceed via oxidative addition/β-hydride elimination with ΔG‡ ≈ 18 kcal/mol [5]

Grubbs catalysts (Ru-based) provide complementary stereoselectivity, producing >98% trans-stilbenes through carbene intermediates, versus the cis preference of Wittig reagents [4].

Protection-Deprotection Strategies for Hydroxyl/Methoxy Groups

Sequential protection of phenolic hydroxyls proves critical. Benzyl ethers and MOM (methoxymethyl) groups stabilize hydroxyls during coupling reactions, with subsequent hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH) achieving quantitative deprotection [1]. For methoxy groups, BF₃·OEt₂-mediated demethylation selectively removes methyl ethers adjacent to electron-withdrawing substituents, preserving distal methoxy functionalities [8].

A recent innovation employs enzymatic demethylation using recombinant O-demethylases, which selectively cleave 4-methoxy groups with 92% efficiency under physiological conditions [9]. This biocatalytic approach eliminates harsh reagents while maintaining acid-sensitive stilbene frameworks.

Green Chemistry Approaches in Stilbene Synthesis

Advancements in sustainable synthesis focus on catalyst recycling and renewable solvents. Aqueous Heck reactions using Pd nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ supports achieve five consecutive cycles without significant activity loss [6]. Solvent-free mechanochemical grinding of arylboronic acids and styrenes in ball mills produces stilbenes in 68–75% yields, reducing organic waste by 90% compared to solution-phase methods [2].

Life cycle assessments demonstrate the environmental benefits of photoredox methods:

ParameterTraditional HeckPhotoredox
PMI (Process Mass Intensity)8729
E-factor349
Energy Consumption (kJ/mol)48001200

These metrics highlight the superiority of visible-light-driven protocols in minimizing resource consumption and hazardous byproducts [2] [4].

Phytochemical Distribution in Stuhlmannia moavi

Stuhlmannia moavi Taub., a monospecific genus in the Caesalpinia group of legumes, has emerged as a significant source of stilbene compounds with notable phytochemical diversity [1]. The plant, native to the dry forests of Madagascar and East Africa, demonstrates a remarkable capacity for producing various stilbenoid compounds that contribute to its ecological adaptability and defense mechanisms.

The phytochemical analysis of Stuhlmannia moavi root extracts has revealed the presence of five distinct stilbene compounds through bioassay-guided fractionation methods [1]. These compounds include piceatannol (3,5,4'-trihydroxystilbene), resveratrol (3,5,4'-trihydroxystilbene), rhapontigenin (3,5,4'-trihydroxy-3'-methoxystilbene), isorhapontigenin (3,5,3'-trihydroxy-4'-methoxystilbene), and 3,4,5'-trihydroxy-3'-methoxy-trans-stilbene [1]. The isolation process employed ethanol extraction followed by liquid-liquid partitioning and high-performance liquid chromatography, demonstrating the sophisticated chemical profile of this species.

CompoundMolecular FormulaMolecular Weight (g/mol)Retention Time (min)IC₅₀ A2780 (µM)Plant Part
3,4,5'-trihydroxy-3'-methoxy-trans-stilbeneC₁₅H₁₄O₅274.2741.554.0Root
PiceatannolC₁₄H₁₂O₄244.2414.041.0Root
ResveratrolC₁₄H₁₂O₃228.2423.874.0Root
RhapontigeninC₁₅H₁₄O₄258.2726.5Not reportedRoot
IsorhapontigeninC₁₅H₁₄O₄258.2732.0Not reportedRoot

The distribution pattern of these stilbenes within Stuhlmannia moavi shows a preferential accumulation in root tissues, which aligns with the ecological role of these compounds in soil-borne pathogen defense [1]. This root-specific accumulation pattern suggests that the plant has evolved specialized mechanisms for concentrating these defensive compounds in tissues most vulnerable to soil-dwelling microorganisms and pathogens.

Ecological Role as Phytoalexin in Plant Defense Mechanisms

Stilbenes function as phytoalexins, serving as crucial components of the plant's induced defense system against biotic and abiotic stresses [2] [3]. These low molecular weight antimicrobial compounds are synthesized de novo in response to pathogen attack, environmental stress, or elicitor treatment, forming an integral part of the plant's defense arsenal against diverse threats.

The phytoalexin activity of stilbenes operates through multiple mechanisms that collectively contribute to plant protection. These compounds exhibit direct antimicrobial activity by disrupting pathogen cell membranes, interfering with metabolic processes, and inhibiting spore germination and hyphal growth [4]. The rapidity of stilbene accumulation at infection sites correlates strongly with plant resistance to fungal and bacterial diseases, with resistant plant varieties typically showing faster and more extensive phytoalexin production compared to susceptible cultivars [5].

Research has demonstrated that stilbenes provide broad-spectrum protection against various pathogens, with particular efficacy against fungal infections [6]. The antifungal properties of stilbenes have been extensively documented in grapevine, where resveratrol production increases dramatically following pathogen attack, effectively limiting disease progression [6]. This defensive mechanism has been successfully exploited in transgenic systems, where the introduction of stilbene synthase genes from grapevine into tobacco resulted in enhanced resistance to Botrytis cinerea [6].

The ecological significance of stilbenes extends beyond direct antimicrobial activity to encompass their role in plant-environment interactions. These compounds contribute to plant adaptation to environmental stresses including drought, temperature extremes, ultraviolet radiation, and oxidative stress [7]. The dual function of stilbenes as both antimicrobial agents and stress-protective compounds positions them as versatile molecules in plant survival strategies.

Enzymatic Pathways for Stilbene Biosynthesis

The biosynthesis of stilbenes proceeds through the phenylpropanoid pathway, which serves as the primary route for the production of diverse plant secondary metabolites including flavonoids, lignins, and stilbenes [8]. This pathway represents a critical junction between primary and secondary metabolism, with stilbene synthase serving as the key regulatory enzyme that determines the flux toward stilbene production.

The phenylpropanoid pathway initiates with the conversion of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), the entry point enzyme that channels carbon from primary metabolism into secondary metabolite production [8]. This reaction is followed by the hydroxylation of trans-cinnamic acid to p-coumaric acid by cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme that introduces the essential hydroxyl group required for subsequent reactions [8].

EnzymeEC NumberSubstrateProductPathway Role
Phenylalanine ammonia-lyase (PAL)4.3.1.24L-phenylalaninetrans-cinnamic acid + NH₃Entry enzyme from primary metabolism
Cinnamate 4-hydroxylase (C4H)1.14.14.91trans-cinnamic acidp-coumaric acidHydroxylation step
4-coumarate:CoA ligase (4CL)6.2.1.12p-coumaric acidp-coumaroyl-CoACoA activation
Stilbene synthase (STS)2.3.1.95p-coumaroyl-CoA + 3 malonyl-CoAresveratrol + 3 CO₂ + 4 CoAKey committed step
Pinosylvin methyltransferase (PMT)2.1.1.146pinosylvin + S-adenosyl-L-methioninepinosylvin monomethyl etherMethylation modification
Resveratrol 3-O-glucosyltransferase2.4.1.194resveratrol + UDP-glucoseresveratrol 3-O-glucoside (piceid)Glycosylation modification

The activated p-coumaric acid is subsequently converted to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL), generating the immediate precursor for stilbene biosynthesis [8]. This CoA-activated intermediate serves as the starting material for stilbene synthase, which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene skeleton [8].

Stilbene synthase represents the committed step in stilbene biosynthesis, catalyzing the formation of the characteristic two-ring structure through a series of decarboxylative condensations followed by intramolecular cyclization [9]. The enzyme belongs to the type III polyketide synthase family and shares significant structural similarity with chalcone synthase, the key enzyme in flavonoid biosynthesis [10]. This structural relationship underlies the competitive interaction between stilbene and flavonoid pathways, with the relative activities of these enzymes determining the metabolic flux distribution.

The regulation of stilbene biosynthesis involves complex transcriptional control mechanisms mediated by various transcription factors. R2R3-MYB transcription factors, particularly MYB14 and MYB15, serve as primary regulators of stilbene synthase gene expression, with these factors binding to promoter regions of multiple stilbene synthase genes [11] [12]. WRKY transcription factors also contribute to stilbene biosynthesis regulation, with WRKY03, WRKY24, WRKY43, and WRKY53 showing coordinated expression patterns with stilbene synthase genes [12].

Metabolic Engineering for Enhanced Production

Metabolic engineering approaches for stilbene production have focused on introducing stilbene biosynthetic capability into heterologous systems and enhancing production in naturally occurring stilbene-producing plants [13]. These strategies have employed both microbial and plant-based expression systems to achieve increased stilbene yields for various applications.

Transgenic plant systems have demonstrated remarkable success in stilbene production enhancement through the introduction of stilbene synthase genes from various sources. The transformation of crop plants with grapevine stilbene synthase genes has resulted in significant stilbene accumulation, with production levels ranging from several milligrams to hundreds of milligrams per kilogram fresh weight depending on the host plant, promoter selection, and growth conditions [13].

The choice of promoter system significantly influences stilbene production levels in transgenic plants. Constitutive promoters such as the cauliflower mosaic virus 35S promoter provide consistent stilbene production but may result in metabolic burden on the host plant [13]. Stress-responsive promoters, including pathogen-inducible promoters, offer more targeted stilbene production that aligns with natural defense responses while minimizing metabolic costs during normal growth conditions [13].

Recent advances in metabolic engineering have explored the use of multiple gene constructs to enhance stilbene production efficiency. The co-expression of stilbene synthase with upstream pathway enzymes, including 4-coumarate:CoA ligase, has shown promise for improving precursor availability and overall stilbene yields [14]. Additionally, the simultaneous expression of multiple stilbene synthase genes has demonstrated synergistic effects on stilbene accumulation in some plant systems [13].

The successful implementation of metabolic engineering strategies has resulted in enhanced plant resistance to various pathogens. Transgenic plants expressing stilbene synthase genes have shown improved resistance to fungal pathogens including Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae [13]. This disease resistance correlates with increased stilbene accumulation, providing direct evidence for the protective role of these compounds in plant defense systems.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

272.10485899 g/mol

Monoisotopic Mass

272.10485899 g/mol

Heavy Atom Count

20

UNII

Y5XLT99N4N

Wikipedia

Gnetucleistol_E

Dates

Last modified: 08-09-2024

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